molecular formula C6H8N2O3 B1626006 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester CAS No. 485807-09-8

3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester

Cat. No. B1626006
CAS RN: 485807-09-8
M. Wt: 156.14 g/mol
InChI Key: FGMRYHKYWRENAS-UHFFFAOYSA-N
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Description

“3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester” is a synthetic isoxazole derivative . It is also known as "methyl 5-amino-4-methylisoxazole-3-carboxylate" .


Synthesis Analysis

This compound has been synthesized in various studies. For instance, it was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . Another study synthesized a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides by reacting 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide with isocyanate and isothiocyanate .


Molecular Structure Analysis

The molecular formula of this compound is C6H8N2O3 . The InChI string is InChI=1S/C6H8N2O3/c1-3-4 (6 (9)10-2)8-11-5 (3)7/h7H2,1-2H3 . The compound has a molecular weight of 156.14 g/mol . The structure of the compound includes both an amino and carboxylic group .


Chemical Reactions Analysis

The compound has been used in the synthesis of a new class of bioactive peptides . It was found that the amino group of the compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 78.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Research on 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester has shown promising results in a variety of fields, including cancer research, neurology, and immunology. This compound has been found to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer drugs. Additionally, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, it has been found to modulate the immune system, making it a potential treatment for autoimmune diseases.

Mechanism of Action

Target of Action

Isoxazoles, the class of compounds to which amia belongs, are known for their broad spectrum of targets and high biological activity . They have been tested for their anticancer, anti-inflammatory, and antibacterial activities .

Mode of Action

It’s known that amia can be successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This suggests that AMIA may interact with its targets through the formation of peptide bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

Given that amia can be incorporated into peptides , it’s plausible that it may affect various biochemical pathways involving peptide-based processes. The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

The successful incorporation of amia into peptides suggests that it may have suitable bioavailability for therapeutic applications .

Result of Action

It’s known that amia presents various biological activities . For example, one study found that a compound related to AMIA inhibited the humoral immune response in vitro and stimulated the inductive phase of DTH in vivo, although it inhibited the eliciting phase of that response .

Action Environment

It’s known that amia can be incorporated into peptides under different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This suggests that the action of AMIA may be influenced by the specific conditions under which it is synthesized and administered.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester in lab experiments is its availability and ease of synthesis. Additionally, its wide range of potential applications makes it a versatile compound for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the body.

Future Directions

There are several future directions for research on 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester. One potential direction is the development of new cancer drugs based on its anti-tumor properties. Additionally, research could focus on the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further investigation into its immunomodulatory effects could lead to the development of new treatments for autoimmune diseases.

properties

IUPAC Name

methyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)8-11-5(3)7/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMRYHKYWRENAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475714
Record name 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

485807-09-8
Record name Methyl 5-amino-4-methyl-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485807-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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